2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Properties
Compounds containing the indole and oxadiazole moieties, similar to 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-cyclopentylacetamide, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Gadegoni and Manda (2013) reported the synthesis of novel compounds with indole and oxadiazole structures, showcasing antimicrobial activity against various bacterial strains and potential anti-inflammatory properties (Gadegoni & Manda, 2013).
Antiproliferative Effects
Research by Rapolu et al. (2013) synthesized a series of compounds similar to this compound with a focus on antiproliferative and anti-inflammatory activities. They discovered that certain compounds exhibited significant activity against human cancer cell lines, suggesting potential use in cancer treatment (Rapolu et al., 2013).
Anticancer Activity and Molecular Docking Studies
Sever et al. (2020) designed and synthesized new indole-based 1,3,4-oxadiazoles as inhibitors for epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), key targets in cancer management. These compounds exhibited significant anticancer activity against various human carcinoma cell lines, highlighting their potential as therapeutic agents in cancer treatment (Sever et al., 2020).
Antitubercular Potential
Purushotham and Poojary (2018) investigated a compound with a similar structure for its potential as an antitubercular agent. Their findings through molecular docking studies suggest its plausible inhibitory action against Mycobacterium tuberculosis, the causative agent of tuberculosis (Purushotham & Poojary, 2018).
Cytotoxicity and Antimitotic Potential
Kamath, Sunil, and Ajees (2016) conducted a study on indole–quinoline–oxadiazoles, revealing their cytotoxic potential in cancer cell lines and their ability to disrupt microtubule formation, indicating potential use in cancer treatment (Kamath, Sunil, & Ajees, 2016).
Urease Inhibition and Therapeutic Potential
Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds and demonstrated their potent urease inhibitory activity, indicating potential therapeutic applications in drug design programs (Nazir et al., 2018).
Mécanisme D'action
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been reported to exhibit anticancer activity . They are known to interact with various enzymes and proteins that contribute to cancer cell proliferation .
Mode of Action
Similar 1,3,4-oxadiazole compounds have been found to inhibit the growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins involved in cancer cell proliferation , suggesting that they may affect multiple biochemical pathways related to cell growth and survival.
Result of Action
Similar 1,3,4-oxadiazole compounds have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(19-13-6-2-3-7-13)10-21-14-8-4-1-5-12(14)9-15(21)17-20-18-11-23-17/h1,4-5,8-9,11,13H,2-3,6-7,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNABDUXJMAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.